(Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth is a complex organic compound that features a unique structure combining adamantane, diphenylphosphanyl, and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the introduction of the diphenylphosphanyl group through a phosphine coupling reaction. The final step involves the attachment of the xanthene moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth is used as a ligand in catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing the efficiency of catalytic processes.
Biology
In biological research, this compound is investigated for its potential as a molecular probe. Its ability to interact with specific biomolecules makes it useful in studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds with similar adamantane structures.
Diphenylphosphanyl compounds: Molecules containing the diphenylphosphanyl group.
Xanthene derivatives: Compounds with xanthene moieties.
Uniqueness
What sets (Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth apart is its combination of these three distinct moieties. This unique structure imparts specific properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C42H48NO2PS |
---|---|
Molecular Weight |
661.9 g/mol |
IUPAC Name |
N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3/t28?,29?,30?,39-,42?,47?/m1/s1 |
InChI Key |
DDAVVJQEEHFBRU-SXSUTYECSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.